2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione
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Description
This compound is a potent immunomodulatory agent . It is a derivative of pomalidomide, which is a third-generation immunomodulatory drug (IMiD) developed by Celgene of USA . It is used as a raw material for synthesizing a series of novel pomalidomide linked with diphenylcarbamide derivatives .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Molecular Structure Analysis
The molecular structure of this compound was analyzed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis
The compound was synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The hexahydrophthalimide derivative has been synthesized from hexahydrophthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Mechanism of Action
Target of Action
The primary target of 2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione is Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .
Mode of Action
This compound acts as a modulator of CRBN activity . It binds to CRBN, leading to changes in the ubiquitination of various proteins. This can result in the degradation of target proteins, altering cellular processes .
Biochemical Pathways
The compound’s interaction with CRBN can affect multiple biochemical pathways. For instance, it can influence the ubiquitin-proteasome pathway, leading to the degradation of target proteins . This can have downstream effects on various cellular processes, including cell cycle regulation, apoptosis, and immune response .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins targeted for degradation. For example, if the compound leads to the degradation of proteins involved in cell cycle regulation, it could result in cell cycle arrest and apoptosis . If it targets proteins involved in immune response, it could modulate immune function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to CRBN. Additionally, the cellular environment can influence the compound’s efficacy. For example, the presence of other proteins can compete with the compound for binding to CRBN, potentially reducing its efficacy .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione' involves the condensation of 3,4-dimethylphthalic anhydride with 3,4-diaminopiperidine followed by cyclization and oxidation steps.", "Starting Materials": [ "3,4-dimethylphthalic anhydride", "3,4-diaminopiperidine", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3,4-dimethylphthalic anhydride is reacted with 3,4-diaminopiperidine in acetic anhydride to form the intermediate 2-(3,4-dimethyl-2,6-dioxopiperidin-1-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione.", "Step 2: The intermediate is cyclized by treatment with sodium acetate and hydrochloric acid in chloroform to form the target compound 2-(2,6-dioxopiperidin-3-yl)-5-methyl-2,3-dihydro-1H-isoindole-1,3-dione.", "Step 3: The target compound is purified by recrystallization from ethanol and water." ] } | |
CAS No. |
40313-92-6 |
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
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